molecular formula C7H7BFIO2 B14027539 2-Fluoro-5-iodo-3-methylphenylboronic acid

2-Fluoro-5-iodo-3-methylphenylboronic acid

Cat. No.: B14027539
M. Wt: 279.85 g/mol
InChI Key: VOFZYMYZKFBYLA-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BFIO2 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-3-methylphenylboronic acid typically involves the following steps:

    Halogenation: The starting material, 3-methylphenol, undergoes halogenation to introduce the iodine atom at the 5-position.

    Fluorination: The fluorine atom is introduced at the 2-position using a suitable fluorinating agent.

    Borylation: The final step involves the borylation of the phenyl ring to introduce the boronic acid group. This is typically achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cross-Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride can be used for these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenylboronic acids.

Scientific Research Applications

2-Fluoro-5-iodo-3-methylphenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-methylphenylboronic acid involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The fluorine and iodine substituents influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the iodine substituent.

    2-Fluoro-5-methoxyphenylboronic acid: Similar structure but has a methoxy group instead of a methyl group.

    2-Fluoro-3-methylphenylboronic acid: Similar structure but lacks the iodine substituent.

Uniqueness

2-Fluoro-5-iodo-3-methylphenylboronic acid is unique due to the presence of both fluorine and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are desired.

Properties

Molecular Formula

C7H7BFIO2

Molecular Weight

279.85 g/mol

IUPAC Name

(2-fluoro-5-iodo-3-methylphenyl)boronic acid

InChI

InChI=1S/C7H7BFIO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,11-12H,1H3

InChI Key

VOFZYMYZKFBYLA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C)I)(O)O

Origin of Product

United States

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